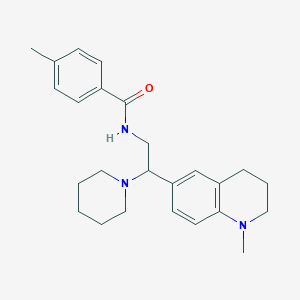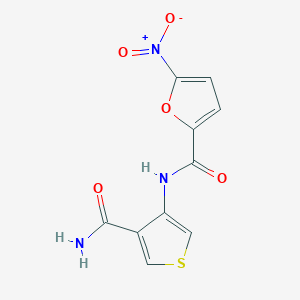
Fmoc-DADod HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-DADod HCl, also known as fluorenylmethyloxycarbonyl-DADod hydrochloride, is a compound used primarily in the field of organic synthesis. The fluorenylmethyloxycarbonyl group is a base-labile protecting group commonly employed to protect amines during peptide synthesis. The compound is particularly valued for its ability to form stable carbamates with amines, which can be easily removed under basic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DADod HCl typically involves the reaction of fluorenylmethyloxycarbonyl chloride with the appropriate amine under Schotten-Baumann conditions. This reaction is usually carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide. The reaction proceeds with the formation of hydrochloric acid as a byproduct, which is neutralized by the base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-DADod HCl undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for deprotection reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Fmoc-DADod HCl has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Fmoc-DADod HCl involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group during subsequent synthetic steps. The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine, which results in the formation of a free amine and dibenzofulvene . The stability of the carbamate linkage and the ease of deprotection make this compound a valuable tool in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Boc (tert-butyloxycarbonyl): Another protecting group used for amines, but it is acid-labile rather than base-labile.
Cbz (carbobenzyloxy): A protecting group that is removed by hydrogenolysis.
Uniqueness: Fmoc-DADod HCl is unique due to its base-labile nature, which allows for selective deprotection under mild conditions. This property makes it particularly useful in solid-phase peptide synthesis, where it can be removed without affecting other protecting groups that are stable under basic conditions .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(12-aminododecyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O2.ClH/c28-19-13-7-5-3-1-2-4-6-8-14-20-29-27(30)31-21-26-24-17-11-9-15-22(24)23-16-10-12-18-25(23)26;/h9-12,15-18,26H,1-8,13-14,19-21,28H2,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSWGIAISQHAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)

![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)
![(2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2393089.png)
![4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2393090.png)

![Spiro[3.3]heptan-2-ylmethanethiol](/img/structure/B2393094.png)




![N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENOXYPROPANAMIDE](/img/structure/B2393101.png)
![N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2393102.png)
